1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
Description
Isomeric Complexity
- Positional Isomerism : The methoxy groups at positions 4 (indole) and 4′ (phenylsulfonyl) introduce potential for positional isomers. For instance, shifting the methoxy group to position 5 on the indole ring yields 5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl , a structural variant documented in related compounds.
- Sulfonyl Group Orientation : The sulfonyl group (-SO₂-) bridges the indole nitrogen and the 4-methoxyphenyl ring. Alternative sulfonyl attachments (e.g., at position 2 of the indole) would constitute distinct isomers, though such variants are not reported in current literature.
Molecular Formula and Weight Analysis
The molecular formula C₃₄H₅₁NO₅S reflects the compound’s composition:
- 34 carbon atoms : Distributed across the indole core (9 carbons), octadecanol chain (18 carbons), and methoxyphenyl group (7 carbons).
- 51 hydrogen atoms : Predominantly from the alkyl chain and aromatic systems.
- 1 nitrogen atom : Embedded in the indole’s pyrrole ring.
- 5 oxygen atoms : Contributing to methoxy (-OCH₃), sulfonyl (-SO₂-), and hydroxyl (-OH) groups.
- 1 sulfur atom : Central to the sulfonyl moiety.
Properties
CAS No. |
651331-71-4 |
|---|---|
Molecular Formula |
C34H51NO5S |
Molecular Weight |
585.8 g/mol |
IUPAC Name |
18-[4-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]octadecan-1-ol |
InChI |
InChI=1S/C34H51NO5S/c1-39-30-23-25-31(26-24-30)41(37,38)35-28-29(34-32(35)21-19-22-33(34)40-2)20-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-27-36/h19,21-26,28,36H,3-18,20,27H2,1-2H3 |
InChI Key |
XOGGPACAHQRCFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3OC)CCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Procedure (Adapted from):
- Reagents :
- Indole (1.0 equiv), 4-methoxyphenylsulfonyl chloride (1.2 equiv), anhydrous K₂CO₃ (2.0 equiv).
- Solvent: Dichloromethane (DCM) or acetonitrile.
- Conditions :
- Stir at 0°C → room temperature (RT) for 12–24 h under N₂.
- Workup :
- Quench with H₂O, extract with DCM, dry (Na₂SO₄), and purify via silica chromatography (hexane/EtOAc).
Key Data :
Methoxylation at C4 Position
Electrophilic aromatic substitution (EAS) with a methoxy-directing group is employed for C4 methoxylation.
Procedure (Adapted from):
- Reagents :
- Sulfonylated indole (1.0 equiv), CuI (10 mol%), MeOH (2.0 equiv), K₂S₂O₈ (1.5 equiv).
- Solvent: DMF.
- Conditions :
- Heat at 80°C for 6 h.
- Workup :
- Dilute with EtOAc, wash with brine, dry (MgSO₄), and recrystallize from ethanol.
Key Data :
C3-Octadecanol Chain Installation
The C18 alcohol is introduced via palladium-catalyzed C–H functionalization followed by reduction.
Step 3a: C–H Allylation (Adapted from)
- Reagents :
- Methoxylated indole (1.0 equiv), Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv), octadecanal (1.5 equiv).
- Solvent: Hexafluoroisopropanol (HFIP)/TFA (1:1).
- Conditions :
- Stir at 100°C for 3.5 h.
- Workup :
- Filter through Celite, concentrate, and purify via column chromatography (hexane/EtOAc).
Key Data :
Step 3b: Ketone Reduction (Adapted from)
- Reagents :
- C3-octadecanal intermediate (1.0 equiv), NaBH₄ (2.0 equiv).
- Solvent: MeOH.
- Conditions :
- Stir at RT for 2 h.
- Workup :
- Quench with H₂O, extract with EtOAc, dry (Na₂SO₄).
Key Data :
Optimized Synthetic Route
Analytical Validation
- ¹H NMR :
- X-ray Crystallography :
Challenges and Solutions
- Steric Hindrance : Use of HFIP/TFA enhances solubility of long-chain intermediates.
- Regioselectivity : Pd catalysis ensures C3 functionalization over C2.
- Purification : Silica chromatography with gradient elution (hexane → EtOAc) resolves polar sulfonyl intermediates.
Alternative Methods
Chemical Reactions Analysis
Types of Reactions
1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens and sulfonyl chlorides are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or sulfonates.
Scientific Research Applications
1. Anticancer Properties
Research indicates that compounds similar to 1H-Indole-3-octadecanol, particularly those containing indole structures, exhibit anticancer activity. These compounds have been shown to inhibit the proliferation of cancer cells in vitro. For instance, studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines, suggesting pathways through which they may be developed as therapeutic agents.
Case Study: Indole Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry examined a series of indole derivatives for their anticancer activity. Results indicated that certain compounds significantly reduced cell viability in breast cancer cell lines, with IC50 values below 10 µM, highlighting their potential as lead compounds for drug development .
2. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar indole derivatives have been tested against various bacterial strains, demonstrating moderate to strong antibacterial effects.
Case Study: Antibacterial Screening
In a study evaluating the antibacterial activity of related indole compounds, derivatives were found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL. This suggests that modifications to the indole structure can enhance antimicrobial efficacy .
3. Enzyme Inhibition
The structure of 1H-Indole-3-octadecanol suggests potential as an acetylcholinesterase (AChE) inhibitor. Compounds with similar configurations have been investigated for their ability to inhibit AChE, which is crucial for treating neurodegenerative diseases such as Alzheimer's.
Case Study: Acetylcholinesterase Inhibition
A series of synthesized compounds were evaluated for their AChE inhibitory activity. The most potent inhibitors achieved IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in neurodegenerative conditions .
Summary of Applications
Mechanism of Action
The mechanism of action of 1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxyphenylsulfonyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally or functionally related indole derivatives, supported by evidence-based insights.
Substituent Variations: Chain Length and Functional Groups
Notes:
- The 18-carbon chain in the target compound may improve lipid solubility compared to shorter-chain analogs (e.g., hexadecanol, MW 387.6) .
- The sulfonyl group (common in ) enhances resistance to hydrolysis and facilitates hydrogen bonding in crystal lattices .
- Bromine substitution (as in ) increases molecular weight and reactivity but reduces biocompatibility compared to methoxy groups.
Electronic and Steric Effects
- 4-Methoxyphenylsulfonyl vs.
- Methoxy Positioning :
Methoxy groups at the indole’s 4-position (target compound) versus benzyl positions (e.g., 4-Methoxy-3-(4-methoxybenzyl)-1H-indole in ) influence π-stacking interactions and solubility .
Research Findings and Implications
- Hydrogen-Bonding Networks :
Sulfonyl-containing indoles (e.g., target compound) may form robust hydrogen-bonded frameworks, as observed in Etter’s graph-set analysis (), enhancing crystallinity . - Biological Relevance :
Analogous sulfonamide indoles () exhibit bioactivity, suggesting the target compound could serve as a lead for drug discovery. - Thermodynamic Stability : Density-functional theory (DFT) studies () predict that exact-exchange corrections would improve accuracy in modeling such large, polarizable molecules .
Biological Activity
1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]- (CAS No. 651331-37-2) is an indole derivative that has garnered interest due to its diverse biological activities. This compound, characterized by its long aliphatic chain and methoxy groups, exhibits potential therapeutic applications across various fields, including oncology and antimicrobial research.
| Property | Value |
|---|---|
| Molecular Formula | C27H45NO2 |
| Molecular Weight | 415.7 g/mol |
| IUPAC Name | 18-(4-methoxy-1H-indol-3-yl)octadecan-1-ol |
| LogP | 7.95290 |
| InChI Key | WQJNQMYYLBIZBD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cell Signaling Pathways : The indole moiety is known to influence signaling pathways related to inflammation, proliferation, and apoptosis. It can modulate the activity of cyclin-dependent kinases, leading to cell cycle arrest in certain cancer types .
- Estrogen Metabolism : Similar compounds have been shown to alter estrogen metabolism, enhancing the formation of protective metabolites while reducing carcinogenic ones . This suggests that 1H-Indole-3-octadecanol may exhibit similar properties.
Biological Activities
1H-Indole-3-octadecanol has demonstrated several biological activities:
Antitumor Activity
Research indicates that indole derivatives can induce apoptosis in cancer cells. For instance, studies on related compounds have shown their effectiveness against HPV-mediated tumors and other malignancies by blocking the cell cycle and promoting apoptotic pathways .
Anti-inflammatory Effects
The compound's influence on inflammatory pathways may also contribute to its therapeutic potential. Indoles are known to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .
Study on Indole Derivatives
A study published in PubMed highlighted the multifaceted role of indoles in cancer therapy, noting that these compounds can modulate estrogen metabolism and exhibit direct antitumor effects. The findings support the investigation of similar derivatives for therapeutic applications in oncology .
Synthesis and Biological Evaluation
Research conducted on various indole-based compounds has demonstrated that modifications in their chemical structure can enhance their biological activities. For example, introducing sulfonyl groups has been shown to improve lipophilicity and bioavailability, which are crucial for effective drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
